molecular formula C13H19ClN4O2 B7980281 (S)-3-(2-Chloro-pyrimidin-4-ylamino)-pyrrolidine-1-carboxylic acid tert-butyl ester

(S)-3-(2-Chloro-pyrimidin-4-ylamino)-pyrrolidine-1-carboxylic acid tert-butyl ester

Cat. No.: B7980281
M. Wt: 298.77 g/mol
InChI Key: ZFLIRYBGAJOOPR-VIFPVBQESA-N
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Description

(S)-3-(2-Chloro-pyrimidin-4-ylamino)-pyrrolidine-1-carboxylic acid tert-butyl ester is a chiral pyrrolidine derivative featuring a 2-chloropyrimidine substituent and a tert-butyl ester protective group. The compound’s stereochemistry at the pyrrolidine C3 position is specified as (S)-configuration, which is critical for its biological interactions and synthetic applications. It serves as a key intermediate in medicinal chemistry, particularly in the synthesis of kinase inhibitors or other therapeutics targeting nucleotide-binding domains . The tert-butyl ester enhances solubility and stability during synthetic processes, while the 2-chloropyrimidine moiety provides a reactive site for further functionalization, such as cross-coupling reactions or nucleophilic substitutions .

Properties

IUPAC Name

tert-butyl (3S)-3-[(2-chloropyrimidin-4-yl)amino]pyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19ClN4O2/c1-13(2,3)20-12(19)18-7-5-9(8-18)16-10-4-6-15-11(14)17-10/h4,6,9H,5,7-8H2,1-3H3,(H,15,16,17)/t9-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFLIRYBGAJOOPR-VIFPVBQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)NC2=NC(=NC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@@H](C1)NC2=NC(=NC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(S)-3-(2-Chloro-pyrimidin-4-ylamino)-pyrrolidine-1-carboxylic acid tert-butyl ester is a compound of interest in medicinal chemistry due to its potential biological activities. This article summarizes the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

  • Molecular Formula : C13H19ClN4O2
  • Molar Mass : 288.77 g/mol
  • CAS Number : 1154880-52-0

The compound exhibits various biological activities, primarily attributed to its structural features:

  • Inhibition of Enzymatic Activity : The presence of the pyrimidine ring is crucial for interacting with specific enzymes, making it a candidate for enzyme inhibition studies.
  • Antiviral Activity : Similar compounds have shown antiviral properties, suggesting that this compound may also inhibit viral replication.

Antiviral Activity

Research indicates that derivatives of pyrrolidine and pyrimidine structures can exhibit antiviral properties. For instance, compounds with similar structures have demonstrated activity against viruses such as herpes simplex virus (HSV) and tobacco mosaic virus (TMV) .

Anticancer Potential

The compound's potential as an anticancer agent has been explored in various studies. It has been suggested that the incorporation of a chloro group enhances cytotoxicity against cancer cell lines. For example, related pyrrolidine derivatives have shown promising results against several cancer types, including breast and lung cancer .

Study 1: Antiviral Efficacy

A study evaluating the antiviral efficacy of similar compounds found that certain pyrrolidine derivatives could inhibit viral replication effectively. The study noted an IC50 value indicating the concentration required to inhibit viral replication by 50% .

CompoundVirus TargetedIC50 (μM)
A-87380TMV50
Compound XHSV-125

Study 2: Anticancer Activity

Another research effort focused on the anticancer activity of pyrrolidine derivatives. The findings suggested that the introduction of specific substituents, such as chloro groups, significantly increased the potency against various cancer cell lines.

CompoundCell LineIC50 (μM)
Compound YMCF7 (Breast)15
Compound ZA549 (Lung)20

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
Research indicates that pyrimidine derivatives, including (S)-3-(2-Chloro-pyrimidin-4-ylamino)-pyrrolidine-1-carboxylic acid tert-butyl ester, exhibit significant anticancer properties. The compound has been shown to inhibit specific kinases involved in cancer cell proliferation. For instance, studies highlight its role in targeting PAK1, a kinase frequently overexpressed in various malignancies .

2. Antiviral Properties
The compound's structure allows it to interact with viral enzymes, potentially inhibiting their activity. This interaction is crucial in developing antiviral therapies against diseases caused by RNA viruses. Preliminary studies suggest that derivatives of pyrrolidine can effectively disrupt viral replication processes.

3. Neurological Applications
Pyrrolidine derivatives have been investigated for their neuroprotective effects. The ability of this compound to penetrate the blood-brain barrier makes it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Pharmacological Insights

1. Mechanism of Action
The mechanism by which this compound exerts its effects involves the modulation of signaling pathways associated with cell growth and apoptosis. Its ability to selectively inhibit certain kinases can lead to reduced tumor growth and improved patient outcomes in cancer therapies.

2. Structure-Activity Relationship (SAR)
The structural modifications of this compound have been studied to optimize its biological activity. Variations in the chloro substituent and the pyrrolidine moiety can significantly influence potency and selectivity against target enzymes.

Case Studies

StudyObjectiveFindings
Study 1 Evaluate anticancer efficacyDemonstrated significant inhibition of PAK1 activity in breast cancer cell lines, leading to reduced proliferation rates.
Study 2 Assess antiviral potentialShowed promising results against RNA viruses in vitro, indicating a potential pathway for therapeutic development.
Study 3 Investigate neuroprotective effectsFound that the compound improved cognitive function in animal models of Alzheimer’s disease, suggesting its utility in neurodegenerative disorders.

Comparison with Similar Compounds

Pyrimidine/Pyridine Derivatives

Compound Name CAS/Ref Molecular Formula Key Substituents Functional Features
(S)-3-(2-Chloro-pyrimidin-4-ylamino)-pyrrolidine-1-carboxylic acid tert-butyl ester Ref: 10-F090202 C₁₃H₁₈ClN₅O₂ 2-Chloropyrimidine, (S)-pyrrolidine Reactive chloro group for further modifications; chiral center critical for target selectivity
(S)-3-(4-Cyano-pyridin-2-ylamino)-pyrrolidine-1-carboxylic acid tert-butyl ester 21384-05-4 C₁₅H₂₀N₄O₂ 4-Cyanopyridine Cyano group enhances electron-withdrawing properties; potential for hydrogen bonding vs. chloro’s electrophilicity
2-[(6-Chloro-pyrimidin-4-ylamino)-methyl]-pyrrolidine-1-carboxylic acid tert-butyl ester Fluorochem C₁₄H₂₀ClN₅O₂ Chloropyrimidine with methylene linker Methylene spacer increases conformational flexibility; may reduce steric hindrance

Key Differences :

  • The chloro-pyrimidine group in the target compound offers superior electrophilicity compared to the cyano-pyridine in , making it more reactive in Suzuki couplings or SNAr reactions.
  • The methylene linker in Fluorochem’s analogue likely alters binding kinetics in biological systems compared to the direct amino linkage in the target compound.

Sulfonate and Sulfonamide Derivatives

Compound Name CAS/Ref Molecular Formula Key Substituents Functional Features
(R)-2-(Toluene-4-sulfonyloxymethyl)pyrrolidine-1-carboxylic acid tert-butyl ester C₁₈H₂₆N₂O₅S Tosyloxymethyl group, (R)-pyrrolidine Tosyl group acts as a leaving group for nucleophilic substitutions; (R)-configuration may influence stereoselectivity
3-(Methanesulfonyl-methyl-amino)-pyrrolidine-1-carboxylic acid tert-butyl ester C₁₂H₂₂N₂O₄S Methanesulfonamide Sulfonamide improves metabolic stability; methyl group reduces polarity

Key Differences :

  • The tosyloxymethyl group in is a versatile intermediate for alkylation reactions, whereas the target compound’s chloro-pyrimidine is tailored for arylations.
  • Sulfonamide derivatives like exhibit enhanced resistance to enzymatic degradation compared to amino-linked pyrimidines, which may be advantageous in drug design.

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